Ketoprofen Sorbitol Monoester {Mixture of Diasteromers)
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Overview
Description
Ketoprofen Sorbitol Monoester (Mixture of Diastereomers) is a compound formed by the esterification of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), with sorbitol, a sugar alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen Sorbitol Monoester involves the esterification of ketoprofen with sorbitol. This reaction can be catalyzed by enzymes such as porcine pancreas lipase in a biphasic system of hexane and water . The reaction conditions typically include a temperature of around 150°C and a reaction time of 90 minutes .
Industrial Production Methods
Industrial production of sorbitol esters, including Ketoprofen Sorbitol Monoester, often involves etherification followed by esterification. This method is preferred due to its mild reaction conditions and fewer impurities .
Chemical Reactions Analysis
Types of Reactions
Ketoprofen Sorbitol Monoester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ketoprofen Sorbitol Monoester can lead to the formation of ketones or carboxylic acids.
Scientific Research Applications
Ketoprofen Sorbitol Monoester has several scientific research applications:
Chemistry: It is used in the study of esterification reactions and the development of new synthetic methods.
Biology: It is used in the study of enzyme-catalyzed reactions and the development of new biocatalysts.
Medicine: It is used in the development of new drug delivery systems and the study of drug metabolism.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ketoprofen Sorbitol Monoester involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The molecular targets of this compound include COX-1 and COX-2 enzymes.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C44H52O16 |
---|---|
Molecular Weight |
836.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-benzoylphenyl)propanoate;[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/2C22H26O8/c2*1-13(22(29)30-12-18(25)21(28)20(27)17(24)11-23)15-8-5-9-16(10-15)19(26)14-6-3-2-4-7-14/h2*2-10,13,17-18,20-21,23-25,27-28H,11-12H2,1H3/t13?,17-,18+,20+,21+;13?,17-,18-,20-,21-/m01/s1 |
InChI Key |
NUEBBPMXERWLTG-LYZAYGBWSA-N |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(C(C(C(CO)O)O)O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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